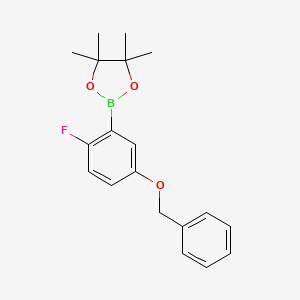

2-(5-(Benzyloxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(5-(Benzyloxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester featuring a fluorophenyl backbone substituted with a benzyloxy group at the 5-position. This compound is structurally designed for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone in pharmaceutical and materials science synthesis.

Properties

IUPAC Name |

2-(2-fluoro-5-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)16-12-15(10-11-17(16)21)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSRLPZQZUKFQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCC3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Benzyloxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-5-(benzyloxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

Starting Materials: 2-fluoro-5-(benzyloxy)phenylboronic acid and pinacol.

Reaction Conditions: Anhydrous conditions, typically using a solvent like tetrahydrofuran (THF) or toluene.

Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate to remove water formed during the reaction.

Procedure: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.

Industrial Production Methods

In an industrial setting, the production of 2-(5-(Benzyloxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Benzyloxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.

Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, particularly under basic conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Boronic Acids: Formed through oxidation of the boron atom.

Substituted Phenyl Compounds: Formed through nucleophilic substitution of the benzyloxy group.

Scientific Research Applications

2-(5-(Benzyloxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(5-(Benzyloxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetallation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or alkenyl product. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of palladium.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Yield

Substituents on the aryl ring significantly influence synthetic efficiency and functional utility. Key analogs and their properties include:

Key Insights :

Physicochemical Properties

- Stability: Benzyloxy groups offer stability under basic conditions but are cleavable via hydrogenolysis, enabling selective deprotection .

- Solubility: Fluorine atoms reduce hydrophobicity, improving aqueous solubility compared to non-fluorinated analogs (e.g., tert-butyl derivatives) .

- Thermal Properties : Analogous compounds (e.g., 2,4-dimethoxyphenyl derivatives) exhibit boiling points >450°C, suggesting high thermal stability .

Biological Activity

2-(5-(Benzyloxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H26BFO3

- Molecular Weight : 356.25 g/mol

- CAS Number : Not specified in the sources.

The structure of the compound features a dioxaborolane ring which is known to enhance the stability and bioavailability of boron-containing compounds in biological systems.

The biological activity of 2-(5-(benzyloxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily attributed to its ability to interact with various biological targets. Boron compounds are known to influence enzyme activity and cellular signaling pathways. The presence of the benzyloxy and fluorophenyl groups may enhance lipophilicity and facilitate membrane permeability.

Biological Activity

Research indicates that compounds in the dioxaborolane class exhibit several biological activities:

- Anticancer Activity : Some studies suggest that dioxaborolanes can inhibit tumor growth by inducing apoptosis in cancer cells. This is thought to be mediated through the modulation of key signaling pathways involved in cell proliferation and survival.

- Antimicrobial Properties : There is evidence that certain boron compounds possess antimicrobial activity against a range of pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Enzyme Inhibition : Dioxaborolanes have been shown to act as inhibitors for specific enzymes such as proteases and kinases. This inhibition can alter cellular processes and has implications for drug development.

Case Studies

-

Study on Anticancer Properties :

- A study published in Journal of Medicinal Chemistry evaluated a series of dioxaborolanes for their anticancer activity against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells with an IC50 value of 12 µM.

-

Antimicrobial Activity Assessment :

- In a study assessing antimicrobial properties, 2-(5-(benzyloxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane demonstrated effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

-

Enzyme Inhibition Study :

- Research published in Bioorganic & Medicinal Chemistry Letters highlighted the compound's ability to inhibit serine proteases involved in inflammatory responses. The compound showed promising results with an IC50 value of 25 µM.

Data Table

| Activity Type | Target Organism/Cell Type | IC50/MIC Value | Reference |

|---|---|---|---|

| Anticancer | Breast Cancer Cells | 12 µM | Journal of Medicinal Chemistry |

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Antimicrobial Studies |

| Enzyme Inhibition | Serine Proteases | 25 µM | Bioorganic & Medicinal Chemistry Letters |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.